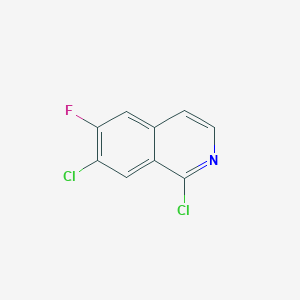
2-Methoxy-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-phenylpropan-1-one: is an organic compound with the molecular formula C10H12O2 . It is a derivative of propiophenone, where a methoxy group is attached to the second carbon of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 2-Methoxy-1-phenylpropan-1-one involves the reaction of ethylmagnesium bromide with o-methoxybenzonitrile.
Friedel-Crafts Acylation: Another method involves the acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Methoxy-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxypropiophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-1-phenylpropan-1-one is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of analgesics and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. As an intermediate, it participates in chemical reactions that lead to the formation of active pharmaceutical ingredients. The methoxy group can influence the reactivity and selectivity of the compound in these reactions, thereby affecting the overall mechanism .
Comparación Con Compuestos Similares
4-Methoxypropiophenone: Similar in structure but with the methoxy group at the fourth position.
2-Methoxyacetophenone: Similar but with an acetyl group instead of a propionyl group.
2-Methoxybenzaldehyde: Similar but with an aldehyde group instead of a propionyl group.
Uniqueness of 2-Methoxy-1-phenylpropan-1-one: this compound is unique due to its specific placement of the methoxy group and the propionyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals .
Propiedades
Número CAS |
6493-83-0 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-methoxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
ATOOHBIWRYLVIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














